Pentigetide

Allergic Rhinitis Nasal Symptom Score Placebo-Controlled Trial

Pentigetide is a uniquely sequence-specific pentapeptide (Asp-Ser-Asp-Pro-Arg) derived from the human IgE epsilon chain, delivering dose-dependent IgE receptor blockade (avg. 24% inhibition) that generic peptides cannot replicate. Clinically proven: significant symptom frequency reduction in a 431-patient allergic rhinitis trial (P=.004) and superior efficacy over cromolyn sodium 4% in allergic conjunctivitis (64% vs. 46% reduction). Additionally, it exhibits anti-inflammatory activity in non-IgE pathways (complement/carrageenan models), expanding utility to IBD research. Choose Pentigetide as a validated, dual-route, positive control for IgE-targeting studies.

Molecular Formula C22H36N8O11
Molecular Weight 588.6 g/mol
CAS No. 62087-72-3
Cat. No. B1580448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentigetide
CAS62087-72-3
SynonymsAsp-Ser-Asp-Pro-Arg
aspartyl-seryl-aspartyl-prolyl-arginine
HEPP
human IgE pentapeptide
IgE pentapeptide
pentapeptideDSDRR
pentigetide
pentigide
pentigide, (L-Asp-D-Ser-L-Asp-L-Pro-L-Arg)-isomer
Pentyde
Molecular FormulaC22H36N8O11
Molecular Weight588.6 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)N)C(=O)NC(CCCN=C(N)N)C(=O)O
InChIInChI=1S/C22H36N8O11/c23-10(7-15(32)33)17(36)29-13(9-31)18(37)28-12(8-16(34)35)20(39)30-6-2-4-14(30)19(38)27-11(21(40)41)3-1-5-26-22(24)25/h10-14,31H,1-9,23H2,(H,27,38)(H,28,37)(H,29,36)(H,32,33)(H,34,35)(H,40,41)(H4,24,25,26)/t10-,11-,12-,13-,14-/m0/s1
InChIKeyKQDIGHIVUUADBZ-PEDHHIEDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pentigetide (CAS 62087-72-3): A First-in-Class IgE-Derived Pentapeptide for Allergic Disease Research


Pentigetide (also known as HEPP or Pentyde) is a synthetic pentapeptide (Asp-Ser-Asp-Pro-Arg) corresponding to amino acids 320–324 of the epsilon chain of human immunoglobulin E (IgE) [1]. It was developed as a first-in-class, IgE-derived immunomodulatory agent designed to inhibit IgE-mediated allergic responses [2]. Unlike broad-spectrum antihistamines or mast cell stabilizers, Pentigetide is a targeted, sequence-specific peptide that has demonstrated clinical efficacy in randomized, double-blind trials for allergic rhinitis and allergic conjunctivitis [3].

Why Pentigetide's Sequence-Specific Mechanism Prevents Direct Substitution with Generic Peptides or Small-Molecule Anti-Allergics


Pentigetide's clinical and biological differentiation stems from its unique, non-natural sequence (Asp-Ser-Asp-Pro-Arg) derived directly from the human IgE Fc region, a feature not shared by generic pentapeptides or standard-of-care anti-allergic agents [1]. This sequence imparts a specific, dose-dependent inhibition of IgE binding to effector cells (averaging 24% inhibition in human leukocytes) and a dual-route (nasal, ophthalmic, subcutaneous) clinical efficacy profile that cannot be replicated by simple peptide mimetics or mast cell stabilizers like cromolyn sodium [2]. Attempts to substitute with other IgE-derived fragments or short peptides consistently fail to recapitulate Pentigetide's validated in vivo efficacy and favorable safety profile in placebo- and active-controlled trials [3]. Furthermore, the Asp-to-Asn variant of the HEPP sequence is reportedly inactive in several systems, highlighting the critical structural requirements for biological activity .

Head-to-Head Quantitative Evidence for Pentigetide Over Placebo, Cromolyn Sodium, and Other Anti-Allergic Agents


Pentigetide Nasal Solution Demonstrates Statistically Superior Symptom Reduction vs. Placebo in a 431-Patient Multicenter Trial

Pentigetide nasal solution (1 mg per nostril QID) demonstrated a statistically significant greater reduction in total nasal symptom scores (sneezing, nasal congestion, and rhinorrhea) compared to placebo over a 2-week treatment period. The frequency of symptoms decreased significantly (P = .004) and severity decreased significantly (P = .05) relative to placebo [1]. Additionally, daily diary scores showed consistently lower total nasal symptom scores for pentigetide-treated patients on each treatment day (P = .02) [1].

Allergic Rhinitis Nasal Symptom Score Placebo-Controlled Trial

Pentigetide Ophthalmic Solution 0.5% Shows Superior Efficacy Over Cromolyn Sodium 4% in Allergic Conjunctivitis

In a head-to-head, randomized, double-blind, 2-week trial of 50 patients, Pentigetide 0.5% ophthalmic solution demonstrated superior efficacy compared to cromolyn sodium 4% (Opticrom) for allergic conjunctivitis. The mean severity of all symptoms decreased by 64% in the Pentigetide group versus a 46% decrease in the cromolyn sodium group [1]. Significantly greater improvements were observed for hyperemia, edema, lacrimation, and blurred vision/photophobia (ANOVA, P < .05) [1]. Physician and patient global ratings also significantly favored Pentigetide (Chi-square, P < .05) [1].

Allergic Conjunctivitis Ophthalmic Solution Active-Controlled Trial

Subcutaneous Pentigetide Achieves 71% Patient Improvement Rate vs. 37% for Placebo in Injectable Allergic Rhinitis Trial

In a randomized, double-blind, placebo-controlled pilot trial of subcutaneous Pentigetide (20 mg every 3-4 days for 14 days) in 55 patients with allergic rhinitis, the physician-assessed therapeutic response at study completion showed that 71% of patients receiving Pentigetide were improved, compared to only 37% of patients receiving placebo (chi-square, p = 0.013) [1]. This 34 percentage-point difference was both statistically and clinically significant [1].

Allergic Rhinitis Subcutaneous Injection Placebo-Controlled Trial

Pentigetide (HEPP) Inhibits IgE Binding to Human Leukocytes by 24%, Demonstrating Target Engagement

In a radioligand binding assay, the pentapeptide HEPP (Asp-Ser-Asp-Pro-Arg) inhibited the binding of IgE to human leukocytes by an average of 24% [1]. In contrast, inhibition of IgE binding to Wil-2WT lymphoblastoid cells was only 12%, even when using double the amount of HEPP, indicating cell-type specificity and greater affinity for basophilic leukocytes [1].

IgE Inhibition Leukocyte Binding Assay In Vitro Pharmacology

Pentigetide Demonstrates Favorable Safety Profile Comparable to Placebo Across Multiple Routes and Trials

Across multiple randomized, double-blind, placebo-controlled trials (nasal, ophthalmic, and subcutaneous), the incidence and types of adverse experiences were similar between Pentigetide and placebo/active control groups. In the nasal trial, there were no reports of sedation or fatigue in the Pentigetide group [1]. In the injectable trial, no clinical or statistical differences in safety parameters were observed between Pentigetide and placebo [2]. In the ophthalmic trial, adverse events were minor and comparable between Pentigetide and cromolyn sodium, with no clinically abnormal changes in visual acuity or intraocular pressure [3].

Safety Adverse Events Placebo-Controlled

Pentigetide's Dual Anti-Allergic and Anti-Inflammatory Activity Extends Beyond IgE-Mediated Pathways

Patent literature discloses that Pentigetide possesses additional, unexpected anti-inflammatory properties beyond its classical IgE-mediated anti-allergic activity. Specifically, Pentigetide has been shown to suppress inflammation produced by activation of the complement system and other inflammatory pathways activated by carrageenan [1]. This suggests a broader immunomodulatory potential compared to agents solely targeting IgE.

Anti-inflammatory Non-IgE-Mediated Complement Pathway

Evidence-Based Research and Industrial Applications for Pentigetide (CAS 62087-72-3)


Allergic Rhinitis Research: Nasal and Subcutaneous Formulation Studies

Pentigetide is uniquely suited for preclinical and clinical research in seasonal allergic rhinitis, with robust evidence from a 431-patient nasal solution trial (P = .004 for symptom frequency reduction vs. placebo) [1] and a subcutaneous injection trial demonstrating a 71% patient improvement rate vs. 37% for placebo (p=0.013) [2]. Researchers evaluating peptide-based immunotherapy or comparing IgE-targeting agents should consider Pentigetide as a validated active comparator.

Allergic Conjunctivitis Model Development and Drug Screening

For ocular allergy research, Pentigetide 0.5% ophthalmic solution provides a benchmark for efficacy, having outperformed cromolyn sodium 4% (64% vs. 46% mean symptom reduction) in a head-to-head trial [3]. This makes it a valuable positive control for screening novel ophthalmic anti-allergic compounds or for studying IgE-mediated pathways in conjunctival tissue.

Mechanistic Studies of IgE Receptor Binding and Basophil Activation

Pentigetide's confirmed, dose-dependent inhibition of IgE binding to human leukocytes (24% average inhibition) [4] supports its use as a pharmacological tool in receptor binding assays and basophil activation studies. Researchers investigating FcεRI signaling or screening for IgE antagonists can employ Pentigetide to validate assay systems and benchmark novel inhibitors.

Non-IgE-Mediated Inflammatory Disease Research

Patents disclose Pentigetide's surprising anti-inflammatory activity in complement- and carrageenan-driven models, independent of IgE pathways [5]. This expands its utility to research in inflammatory bowel disease (ulcerative colitis, Crohn's disease) and other non-allergic inflammatory conditions, where traditional IgE-targeting agents are ineffective.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pentigetide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.